molecular formula C12H9F3INO B8319221 4-Iodomethyl-5-methyl-2-(4-trifluoromethylphenyl)oxazole

4-Iodomethyl-5-methyl-2-(4-trifluoromethylphenyl)oxazole

Cat. No. B8319221
M. Wt: 367.10 g/mol
InChI Key: SLYIGTWFTNDINH-UHFFFAOYSA-N
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Patent
US07872034B2

Procedure details

Analogously to the building block synthesis of 4-iodomethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and 4-trifluoromethylbenzaldehyde gave 4-iodomethyl-5-methyl-2-(4-trifluoromethylphenyl)oxazole.
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][C:3]1[N:4]=C(C2C=CC(C)=CC=2)O[C:7]=1[C:8]1C=CC=CC=1.C/C(/C(C)=O)=N\O.[F:28][C:29]([F:39])([F:38])[C:30]1[CH:37]=[CH:36][C:33]([CH:34]=[O:35])=[CH:32][CH:31]=1>>[I:1][CH2:2][C:3]1[N:4]=[C:34]([C:33]2[CH:36]=[CH:37][C:30]([C:29]([F:38])([F:39])[F:28])=[CH:31][CH:32]=2)[O:35][C:7]=1[CH3:8]

Inputs

Step One
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC=1N=C(OC1C1=CC=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ICC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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